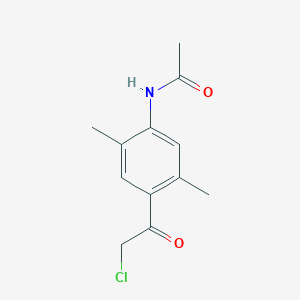

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-chloroacetyl)-2,5-dimethylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-7-5-11(14-9(3)15)8(2)4-10(7)12(16)6-13/h4-5H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLXOINOTZUYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620874 | |

| Record name | N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690978-46-2 | |

| Record name | N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide typically involves the chloroacetylation of an appropriate amine precursor. One common method includes the reaction of 2,5-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of azides, thiocyanates, and secondary amines.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols and primary amines.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is primarily utilized as a precursor in the synthesis of pharmaceutical agents. It plays a crucial role in developing anesthetics and antiarrhythmic drugs, particularly in the synthesis of lidocaine impurities. The chloroacetyl group enhances its reactivity, allowing for further modifications that lead to biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide exhibit antimicrobial properties. These compounds have shown potential against various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism involves interference with bacterial cell wall synthesis or protein production.

Antiviral Properties

Some studies suggest that this compound may also possess antiviral activity by disrupting viral entry mechanisms into host cells . This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be insufficient.

Synthesis of Lidocaine Impurities

One notable case study involves the synthesis of lidocaine impurities using this compound as an intermediate. This research highlights its utility in understanding the degradation pathways and stability profiles of lidocaine formulations .

Development of Antimicrobial Agents

Another significant study focused on modifying the compound to enhance its antimicrobial efficacy. Researchers synthesized various derivatives and tested their activity against resistant bacterial strains, demonstrating promising results that could lead to new therapeutic options.

Mechanism of Action

The mechanism of action of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide involves the inhibition of specific enzymes or proteins. For instance, in herbicidal applications, it targets enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in plants. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function, resulting in cell death.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

A. N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Contains a 2,5-dimethylphenyl group linked to a hydroxynaphthalene-carboxamide.

- Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to electron-withdrawing substituents enhancing lipophilicity and binding affinity .

- Comparison : The absence of a hydroxynaphthalene ring in the target compound may reduce PET inhibition but increase reactivity toward nucleophilic substitution at the chloroacetyl group.

B. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl and thiazolyl groups create a planar conformation (dihedral angle: 79.7° between rings).

- Crystallography : Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice .

- Comparison : The target compound’s 2,5-dimethylphenyl group may reduce planarity compared to dichlorophenyl analogs, affecting packing efficiency and solubility.

C. 2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Simplest analog with a single chloroacetyl and para-fluorophenyl group.

- Interactions : Intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds dictate crystal stability .

- Comparison : The fluorine atom’s electronegativity contrasts with the methyl groups in the target compound, altering electronic distribution and hydrogen-bonding capacity.

A. Herbicidal Activity

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : High PET inhibition (IC50 ~10 µM) correlates with disubstituted electron-withdrawing groups enhancing herbicidal potency .

- Pesticide Analogs : Alachlor and pretilachlor (2-chloro-N-alkylphenylacetamides) utilize chloroacetyl groups for pre-emergent weed control, suggesting similar modes of action for the target compound .

B. Pharmacological Potential

- Coumarin-linked Thiazole Acetamides: Derivatives like 2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide exhibit α-glucosidase inhibitory activity (Yield: 64%, m.p. 216–220°C), highlighting the role of dimethylphenyl groups in drug design .

Crystallographic and Conformational Analysis

Biological Activity

N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its chloroacetyl and acetamide functional groups attached to a dimethyl-substituted phenyl ring. The molecular formula is , and it exhibits properties typical of amides, including solubility in organic solvents and stability under standard laboratory conditions.

Synthesis

The synthesis typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride in an inert organic solvent such as dichloromethane. This process is characterized by nucleophilic acyl substitution, resulting in the formation of the desired acetamide derivative .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds derived from similar structures have shown comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| This compound | 16 | Ciprofloxacin (8) |

| Compound A (related structure) | 32 | Fluconazole (16) |

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Studies utilizing the MTT assay have indicated that certain derivatives possess moderate anticancer activity against various cancer cell lines. For example, one study reported that compounds with similar structural features exhibited IC50 values ranging from 10 to 30 µM, suggesting potential as anticancer agents .

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | A-431 |

| Compound B (related structure) | 15 | MCF-7 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit T-cell proliferation, suggesting a potential immunomodulatory effect that could enhance anticancer activity .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity by interfering with viral entry mechanisms into host cells, indicating a broad spectrum of biological activity.

- Molecular Docking Studies : Molecular docking analyses have revealed that these compounds interact with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model where it exhibited significant tumor reduction in xenograft models. The study highlighted the compound's potential as part of a combination therapy for more effective cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing substituted phenyl precursors with acetic anhydride or chloroacetyl chloride under controlled conditions. For example, describes refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride, followed by crystallization from ethanol . To optimize purity, techniques like slow solvent evaporation (e.g., ethanol) and vacuum drying are critical. Monitoring reaction progress via TLC and using column chromatography for intermediates can further enhance purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FT-IR : Identify the carbonyl (C=O) stretch of the acetamide group (~1650–1700 cm⁻¹) and the chloroacetyl C-Cl stretch (~600–800 cm⁻¹) .

- ¹H/¹³C NMR : Look for acetamide NH signals (δ ~10–12 ppm in DMSO-d₆) and aromatic protons from the dimethylphenyl group (δ ~6.5–8.0 ppm). The chloroacetyl group’s CH₂ protons typically appear as a singlet (~δ 4.0–4.5 ppm) .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., [M]+ or [M+H]+) and fragmentation patterns consistent with the chloroacetyl and dimethylphenyl moieties .

Q. What are the primary applications of this compound in heterocyclic synthesis?

- Methodological Answer : The compound serves as a precursor for synthesizing heterocycles such as thiazoles, pyrazoles, and piperazinediones. For instance, and highlight similar acetamides used to generate sulfur-containing heterocycles via nucleophilic substitution or cyclization reactions. The chloroacetyl group is particularly reactive toward thiols or amines, enabling coupling with heterocyclic cores (e.g., thiazole derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for structurally related acetamides?

- Methodological Answer : Discrepancies in bond lengths or torsion angles (e.g., nitro group planarity in ) may arise from varying crystallization solvents or intermolecular interactions. To address this:

- Perform comparative X-ray diffraction studies under identical conditions.

- Analyze hydrogen-bonding networks (e.g., C–H⋯O interactions in ) and packing motifs that influence molecular conformation .

- Use DFT calculations to validate experimental geometries and identify electronic effects .

Q. What strategies improve regioselectivity during the synthesis of derivatives from this compound?

- Methodological Answer :

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C favor nucleophilic substitution at the chloroacetyl group over competing side reactions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Protecting Groups : Temporarily protect the acetamide NH with Boc groups to prevent undesired coupling .

Q. How can researchers evaluate the biological activity of this compound, particularly as an enzyme inhibitor?

- Methodological Answer :

- Enzyme Assays : Test α-glucosidase or acetylcholinesterase inhibition using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis in ).

- Docking Studies : Perform molecular docking with software like AutoDock Vina to predict binding affinities to target enzymes.

- Structure-Activity Relationships (SAR) : Modify the dimethylphenyl or chloroacetyl group and correlate changes with inhibitory potency .

Q. What advanced techniques are recommended for analyzing intermolecular interactions in the crystal lattice of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve hydrogen-bonding patterns (e.g., N–H⋯O in ) and π-π stacking interactions.

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯O vs. H⋯Cl interactions) using software like CrystalExplorer.

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar acetamide syntheses?

- Methodological Answer :

- Reproduce Conditions : Ensure identical reagent ratios, solvents, and temperatures (e.g., ’s reflux time of 30 minutes vs. longer durations elsewhere).

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-acetylation) that reduce yields.

- Scale Effects : Test if yields decrease at larger scales due to inefficient mixing or heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.